2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-8-14(13(2)23(12)16-6-4-3-5-7-16)9-15(10-19)17(24)21-18-22-20-11-25-18/h8-9,11,16H,3-7H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLQXVKVRHTDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide is a complex organic compound with significant potential for various biological applications. Its unique structural features, including a cyano group, a pyrrole moiety, and a thiadiazole ring, suggest a range of biological activities that merit further exploration.
The molecular formula of this compound is , with a molecular weight of 355.46 g/mol. The presence of functional groups such as the cyano and thiadiazole rings indicates potential reactivity and interactions with biological targets.
Biological Activity Overview
Research into compounds similar to this compound has revealed various biological activities, including:
- Antiparasitic Activity : Compounds containing thiadiazole rings have shown effectiveness against parasites.
- Anticancer Properties : Structural analogs have been investigated for their ability to inhibit cancer cell growth.
- Antibacterial and Antiviral Effects : Thiadiazole derivatives have demonstrated activity against bacterial and viral pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. For instance:
| Functional Group | Biological Activity |
|---|---|
| Cyano Group | Potential cytotoxicity and interaction with cellular targets |
| Pyrrole Moiety | Modulates receptor binding and enhances bioactivity |
| Thiadiazole Ring | Exhibits broad-spectrum antimicrobial properties |
Antiplatelet Activity
A study on similar thiadiazole compounds indicated that specific derivatives exhibited significant antiplatelet activity. For example, one compound demonstrated an IC50 value of 39 ± 11 µM against platelet aggregation induced by adenosine diphosphate (ADP) . This suggests that the target compound may also possess similar activities.
Anticancer Research
Another investigation into thiadiazole derivatives highlighted their potential as anticancer agents. Compounds were found to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of our target compound may enhance its efficacy in this area.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Molecular docking studies can provide insights into potential binding sites and affinities for various targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound : The pyrrole-thiadiazole hybrid structure distinguishes it from simpler heterocyclic systems.
Analogues :
- 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a): Features a pyran-pyrazole core with dual cyano groups.
- Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b): Incorporates an ester group instead of a thiadiazole, altering solubility and metabolic stability .
Substituent Effects
- Cyclohexyl vs.
- Thiadiazole vs. Ester/Cyano Groups: The thiadiazole’s sulfur atom may confer redox activity or metal-binding capacity absent in 11a/11b.
Data Tables
Table 2. Hypothetical Physicochemical Properties*
| Property | Target Compound | Compound 11a | Compound 11b |
|---|---|---|---|
| Molecular Weight (g/mol) | ~413.5 | 346.3 | 394.4 |
| LogP | ~3.8 (predicted) | 1.5 | 2.2 |
| Hydrogen Bond Acceptors | 6 | 7 | 8 |
Research Findings and Implications
- Reactivity: The target compound’s α,β-unsaturated cyano group may undergo Michael addition reactions, akin to 11a/11b, but steric hindrance from the cyclohexyl group could slow kinetics .
- Biological Activity : Thiadiazole-containing compounds often exhibit antimicrobial or kinase-inhibitory properties, whereas pyran-pyrazole systems (e.g., 11a/11b) are explored for antidiabetic activity .
- Crystallography : SHELX-based refinements are critical for resolving conformational details of such complex heterocycles, particularly torsional angles in the enamide bridge .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclocondensation or multicomponent reactions. For example:
- Step 1: React N-cyclohexyl-2-cyanoacetamide with thioglycolic acid to form thiazolidinone intermediates (as in ).
- Step 2: Introduce the 1,3,4-thiadiazole moiety via coupling reactions (e.g., using carbodiimide coupling agents) .
- Optimization: Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). For instance, flow-chemistry setups () improve yield and reproducibility by controlling reaction parameters like residence time and mixing efficiency .
Basic Question:
Q. What purification and characterization techniques are recommended for this compound?
Methodological Answer:
- Purification: Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Characterization:
Advanced Question:
Q. How can mechanistic insights into the cyclocondensation reaction be obtained?
Methodological Answer:
- Kinetic Studies: Use in-situ FTIR or HPLC to track intermediate formation (e.g., thiazolidinone intermediates in ).
- Computational Modeling: Apply DFT calculations to map energy profiles and identify rate-limiting steps (e.g., transition states in pyrrole-thiadiazole coupling) .
Advanced Question:
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Derivative Synthesis: Modify substituents (e.g., cyclohexyl vs. aryl groups) and evaluate antimicrobial activity ().
- Docking Studies: Use molecular dynamics to predict binding affinity to targets (e.g., bacterial enzymes or kinases) .
Advanced Question:
Q. How can contradictory data in synthetic yields or spectroscopic results be resolved?
Methodological Answer:
- Reproducibility Checks: Ensure anhydrous conditions for moisture-sensitive steps (e.g., cyano group stability).
- Advanced Spectroscopy: Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguishing pyrrole and thiadiazole protons) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (as in for thiadiazole derivatives) .
Basic Question:
Q. What analytical methods are suitable for assessing compound stability?
Methodological Answer:
- HPLC-MS: Monitor degradation products under stress conditions (heat, light, pH variations).
- Thermogravimetric Analysis (TGA): Determine thermal stability (e.g., decomposition onset >200°C for similar compounds in ) .
Advanced Question:
Q. How can computational modeling predict physicochemical properties?
Methodological Answer:
- DFT Calculations: Predict solubility (via logP), electronic properties (HOMO/LUMO gaps), and tautomeric forms .
- Molecular Dynamics: Simulate membrane permeability for drug-likeness assessment .
Basic Question:
Q. What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial Testing: Follow CLSI guidelines using broth microdilution (e.g., MIC against S. aureus or E. coli) .
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Question:
Q. How can reactive intermediates be isolated or trapped during synthesis?
Methodological Answer:
- Flow Chemistry: Use microreactors to stabilize transient intermediates (e.g., diazo compounds in ) .
- Quenching Agents: Add thiourea or TEMPO to trap radicals or electrophilic intermediates .
Advanced Question:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
